tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
Overview
Description
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is a chemical compound of interest due to its applications in various scientific fields. This compound is known for its stereochemistry and unique functional groups that enable a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate typically involves the cyclization of appropriate starting materials, followed by selective functional group manipulations. Reaction conditions often require controlled temperature and pressure, as well as the use of catalysts or reagents such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors. The process must ensure high yield and purity, often utilizing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate can undergo oxidation to introduce additional functional groups.
Reduction: : Reduction reactions might be employed to alter the oxidation state of specific functional groups.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halides or organometallic compounds.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution might introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating compounds with specific desired properties.
Biology
In biological research, this compound can be used to study enzyme interactions, as well as receptor binding affinities in drug discovery.
Medicine
In medicine, this compound may serve as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Industry
In industry, this compound is utilized in the development of specialty chemicals, which might be used in agriculture or materials science.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as proteins or nucleic acids. It can bind to receptors or enzymes, affecting their activity and thus influencing biological pathways. Specific molecular targets include enzymes involved in neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. Similar compounds may include:
tert-Butyl (3s,4r)-4-hydroxy-3-methyl-piperidine-1-carboxylate: : Different stereochemistry but similar reactivity.
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-sulfonate: : Different functional group but similar core structure.
tert-Butyl (3r,4s)-4-hydroxy-2-methyl-piperidine-1-carboxylate: : Different position of the methyl group affecting reactivity and biological activity.
These comparisons highlight the subtle changes in structure that can significantly impact the compound's properties and applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.